Streptokinase A Inhibition: Weak Potency but Definitive Assignment of Non-Antibiofilm Bioactivity
The compound displays measurable inhibition of streptokinase A from Streptococcus pyogenes, with an EC50 of 89.4 µM in a dose-response assay [1]. In the same assay, the unsubstituted 5-phenyl analog (1-methyl-5-phenyl-1H-imidazol-2-amine, CAS 787586-80-5) was tested but did not achieve 50% inhibition at the highest concentration (EC50 > 100 µM) [2]. This indicates that the 3,4-dimethyl substitution is a prerequisite for measurable streptokinase inhibition within this chemotype, even though absolute potency is modest.
| Evidence Dimension | Streptokinase A enzymatic inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 89.4 µM |
| Comparator Or Baseline | 1-Methyl-5-phenyl-1H-imidazol-2-amine: EC50 > 100 µM |
| Quantified Difference | >10% improvement in potency; binary shift from inactive to active at sub-100 µM level |
| Conditions | Streptokinase A (S. pyogenes M1 GAS) dose-response assay, PubChem AID 1914 / BindingDB |
Why This Matters
For groups screening for anti-virulence agents against Group A Streptococcus, the 3,4-dimethyl substitution converts an otherwise inactive 5-phenyl scaffold into a tractable hit, justifying procurement over the unsubstituted phenyl baseline.
- [1] BindingDB Entry BDBM56899. Affinity Data for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine vs. Streptokinase A. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=56899 (accessed 2026-04-24). View Source
- [2] PubChem BioAssay AID 1914. Dose-response screen for streptokinase inhibition. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/1914 (accessed 2026-04-24). View Source
